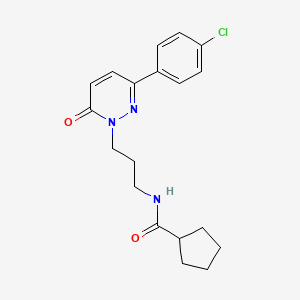
N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)cyclopentanecarboxamide” is a complex organic molecule. It contains a pyridazinone ring, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridazinone ring, a chlorophenyl group, a propyl linker, and a cyclopentanecarboxamide group. The presence of these functional groups could confer specific chemical properties to the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyridazinone ring, for example, might undergo reactions typical of heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenyl group might increase its lipophilicity, while the carboxamide group could participate in hydrogen bonding .Applications De Recherche Scientifique
Anticancer and Antimicrobial Agents
Research conducted on the synthesis of novel heterocyclic compounds, including those similar to the specified chemical, has shown significant potential in anticancer and antimicrobial applications. A study revealed that certain synthesized compounds exhibited high potency against cancer cell lines and performed well against pathogenic bacterial and fungal strains (Katariya, Vennapu, & Shah, 2021).
Antitumor Activity
Another study focused on the antitumor capabilities of similar compounds, particularly imidazotetrazines. It was found that specific compounds have curative activity against leukemia and may act as prodrugs for more established treatments (Stevens et al., 1984).
Antibacterial and Antifungal Applications
Various novel synthesized compounds with structural similarities have been tested for their antibacterial and antifungal activities. These compounds have shown efficiency against a range of pathogenic bacteria and fungi, highlighting their potential use in combating microbial resistance (Khalifa et al., 2015).
Miscellaneous Biological Activities
There are also studies indicating the diverse biological activities of similar compounds. These include antioxidant activity, antitumor activity against various cell lines, and potential use in sterile or biological active fabrics in various applications (Abubshait, 2007).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[3-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]propyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2/c20-16-8-6-14(7-9-16)17-10-11-18(24)23(22-17)13-3-12-21-19(25)15-4-1-2-5-15/h6-11,15H,1-5,12-13H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTUPZCVQHIXURX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)cyclopentanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2671514.png)
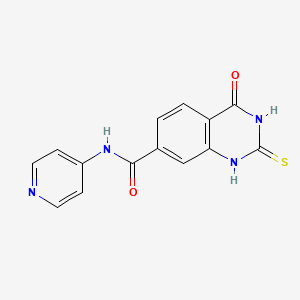
![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2671517.png)
![2-Chloro-N-[(2-cyclobutylpyrazol-3-yl)methyl]-N-(thiolan-2-ylmethyl)acetamide](/img/structure/B2671518.png)
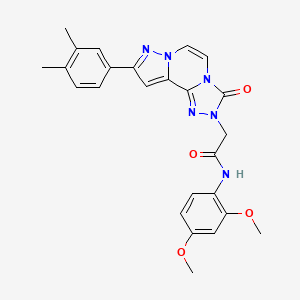
![(E)-3-(Furan-2-yl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2671520.png)
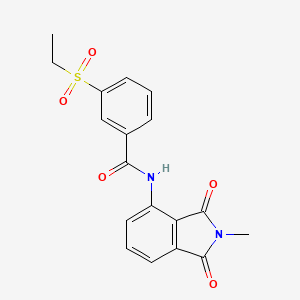
![2-Bromo-1-(1-methyl-2-oxabicyclo[3.1.1]heptan-5-yl)ethanone](/img/structure/B2671522.png)
![4-[(2-Hydroxyethyl)amino]butanoic acid](/img/structure/B2671524.png)
![2-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]quinoline-4-carbonitrile](/img/structure/B2671526.png)
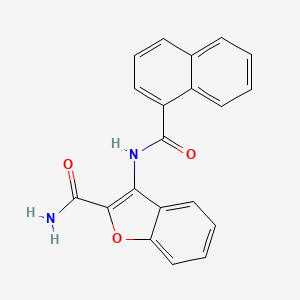
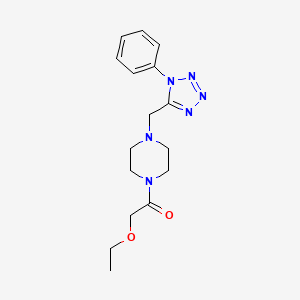
![2-(2-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2671530.png)
![6-acetyl-2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2671532.png)